1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide
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Overview
Description
1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide is an organic compound with the molecular formula C12H9NO2. It is also known by other names such as 1-Cyano-2-methoxynaphthalene and 2-Methoxy-1-naphthalenecarbonitrile . This compound is part of the naphthalene family, which is known for its aromatic properties and diverse applications in various fields.
Preparation Methods
The synthesis of 1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide typically involves the reaction of 2-methoxy-1-naphthalenecarbonitrile with an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale oxidation processes using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide can be compared with other similar compounds, such as:
1-Naphthalenecarbonitrile: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Methoxy-1-naphthalenecarbonitrile: Similar structure but without the N-oxide group, leading to different applications and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxynaphthalene-1-carbonitrile oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-13-14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQCQLSQQRQAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C#[N+][O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459056 |
Source
|
Record name | 1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15138-44-0 |
Source
|
Record name | 1-Naphthalenecarbonitrile, 2-methoxy-, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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